Home > Products > Screening Compounds P8742 > Xanthine amine congener
Xanthine amine congener - 96865-92-8

Xanthine amine congener

Catalog Number: EVT-254634
CAS Number: 96865-92-8
Molecular Formula: C21H28N6O4
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xanthine Amine Congener (XAC) is a synthetic, high-affinity antagonist for adenosine receptors. [] It is classified as an 8-phenylxanthine derivative, a class of compounds known for their adenosine receptor blocking properties. [] XAC plays a crucial role in scientific research as a pharmacological tool to investigate the physiological and pathological roles of adenosine receptors, particularly the A1 subtype. [, , , , ]

Future Directions
  • Investigating the Role of XAC in Specific Disease Models: Expanding the application of XAC in various disease models, such as ischemia-reperfusion injury, [] neurodegenerative disorders, [] and autoimmune diseases, [] to further elucidate the role of adenosine receptors in these pathologies.
  • Exploring the Potential of XAC as a Therapeutic Lead Compound: Investigating the potential of XAC or its derivatives as therapeutic agents, particularly for conditions where adenosine receptor modulation is beneficial. [, , ]

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a highly potent and selective antagonist of the adenosine A1 receptor. [] It exhibits a higher affinity for A1 receptors compared to other subtypes, making it a valuable tool for studying A1 receptor-mediated signaling pathways. []

Theophylline

Compound Description: Theophylline is a nonselective adenosine receptor antagonist, exhibiting affinity for both A1 and A2 receptors. [, ] It is a methylxanthine commonly used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease, primarily due to its bronchodilatory effects. []

1,3-Dipropyl-8-(4-acrylate)phenylxanthine

Compound Description: 1,3-Dipropyl-8-(4-acrylate)phenylxanthine is an adenosine receptor antagonist, displaying affinity for both A1 and A3 subtypes, albeit with a higher affinity for A1 receptors. []

8-(p-Sulfophenyl)theophylline

Compound Description: 8-(p-Sulfophenyl)theophylline is an adenosine receptor antagonist that exhibits non-selective antagonism towards both A1 and A2 receptors. [, ]

Relevance: Both 8-(p-sulfophenyl)theophylline and xanthine amine congener (XAC) are xanthine derivatives, but they differ in their substituents at the 8-position. This structural variation likely contributes to differences in their receptor subtype selectivity profiles. [, ]

3-Isobutyl-1-methylxanthine (IBMX)

Compound Description: 3-Isobutyl-1-methylxanthine (IBMX) acts as both an adenosine receptor antagonist and a phosphodiesterase inhibitor. [] This dual activity profile makes it a useful tool for studying signaling pathways involving both adenosine receptors and cyclic AMP.

N6-(R-Phenylisopropyl)adenosine (R-PIA)

Compound Description: N6-(R-Phenylisopropyl)adenosine (R-PIA) is a potent and selective agonist of the adenosine A1 receptor. [] It is often used as a pharmacological tool to investigate the physiological effects of activating A1 receptors in various tissues.

Relevance: R-PIA serves as a valuable tool for studying the same A1 adenosine receptor that xanthine amine congener (XAC) antagonizes. [] By comparing and contrasting the effects of R-PIA (agonist) and XAC (antagonist), researchers can gain a deeper understanding of the physiological roles of the A1 receptor.

5'-N-Ethylcarboxamidoadenosine (NECA)

Compound Description: 5'-N-Ethylcarboxamidoadenosine (NECA) is a non-selective adenosine receptor agonist, exhibiting affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3), although with varying potencies. [, ]

Relevance: NECA, as a non-selective agonist, activates a broader range of adenosine receptors compared to the more selective antagonist xanthine amine congener (XAC), which primarily targets the A1 subtype. [, ]

2-Chloroadenosine (2-CADO)

Compound Description: 2-Chloroadenosine (2-CADO) is a relatively non-selective adenosine receptor agonist that displays affinity for A1, A2A, and A2B receptors. [, ]

Relevance: 2-CADO, being a non-selective agonist, activates multiple adenosine receptor subtypes, contrasting with the more selective antagonist profile of xanthine amine congener (XAC). [, ]

N6-Cyclopentyladenosine (CPA)

Compound Description: N6-Cyclopentyladenosine (CPA) acts as a selective adenosine A1 receptor agonist. [] It is frequently employed in research to investigate the physiological and pharmacological effects of activating A1 receptors.

Relevance: CPA selectively activates the same A1 receptor that xanthine amine congener (XAC) antagonizes. [] This contrasting action makes CPA and XAC useful tools for investigating the role of A1 receptors in various biological processes.

CGS 21680

Compound Description: CGS 21680 is a highly selective agonist for the adenosine A2A receptor. [, ] This selectivity makes it a valuable tool for studying the physiological and pharmacological effects of A2A receptor activation.

Relevance: CGS 21680, being a selective A2A agonist, contrasts with xanthine amine congener (XAC), which primarily antagonizes the A1 receptor. [, ] These compounds are useful for dissecting the roles of specific adenosine receptor subtypes in various biological processes.

Source and Classification

Xanthine amine congener is classified as an adenosine receptor antagonist, specifically targeting the A1 and A2 subtypes of adenosine receptors. It is synthesized as a derivative of 1,3-dipropyl-8-phenylxanthine, which is a well-known xanthine analog used in various studies to explore receptor interactions and pharmacological effects. The compound has been utilized in both in vitro and in vivo studies to better understand adenosine receptor dynamics and their implications in neurological functions .

Synthesis Analysis

The synthesis of xanthine amine congener involves several key steps, primarily focusing on the modification of the xanthine core structure to enhance its receptor binding properties. The synthesis can be summarized as follows:

  1. Starting Material: The process typically begins with 1,3-dipropyl-8-phenylxanthine.
  2. Functionalization: The introduction of amine groups at specific positions on the xanthine structure enhances hydrophilicity and receptor affinity.
  3. Tritiation: In some studies, tritiated forms of xanthine amine congener are prepared for use as radioligands, allowing for detailed binding studies to be conducted.
  4. Reagent Utilization: Common reagents include isothiocyanates for introducing functional groups, along with various coupling agents to facilitate reactions between the xanthine base and amines .

The synthesis parameters such as temperature, reaction time, and solvent choice are critical in achieving optimal yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of xanthine amine congener can be described as follows:

  • Core Structure: It retains the xanthine skeleton, characterized by a fused bicyclic ring system containing nitrogen atoms.
  • Functional Groups: The presence of amines at specific positions significantly alters its chemical properties, enhancing its interaction with adenosine receptors.
  • Molecular Formula: The typical molecular formula for xanthine amine congener is C16H20N4OC_{16}H_{20}N_4O, indicating a complex arrangement that includes nitrogen-rich functional groups.

Structural Data

  • Molecular Weight: Approximately 284.36 g/mol.
  • 3D Structure: Computational modeling often aids in visualizing the spatial arrangement of atoms within the molecule, which is crucial for understanding its binding interactions with receptors.
Chemical Reactions Analysis

Xanthine amine congener participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding Reactions: The primary reaction of interest is the binding to adenosine receptors, where it competes with endogenous ligands like adenosine.
  2. Inhibition Studies: Research has demonstrated that xanthine amine congener can inhibit receptor activation by blocking adenosine's effects on cellular signaling pathways.
  3. Metabolic Reactions: In biological systems, it may undergo metabolic transformations that alter its pharmacokinetics and pharmacodynamics.

These reactions are often studied using radiolabeled forms to quantify binding affinities and kinetics under various experimental conditions .

Mechanism of Action

The mechanism of action for xanthine amine congener primarily involves:

  • Receptor Antagonism: By binding to adenosine receptors without activating them, it prevents adenosine from exerting its physiological effects, such as vasodilation and neurotransmission modulation.
  • Competitive Inhibition: Studies indicate that this compound exhibits competitive inhibition characteristics at both A1 and A2 receptor subtypes, leading to altered signaling pathways within neuronal circuits.
  • Kinetic Profiles: Binding studies reveal rapid association and dissociation rates, indicating effective competition against natural ligands .
Physical and Chemical Properties Analysis

Xanthine amine congener exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the presence of polar functional groups allows for better bioavailability.
  • Stability: Stability under physiological conditions is crucial for its function as a radioligand in binding studies.
  • Melting Point: Specific melting point data can vary based on synthesis methods but generally falls within a range typical for similar compounds.

Relevant Data

  • pKa Values: The pKa values indicate its ionization state under physiological pH, influencing its interaction with biological targets.
  • Log P (Partition Coefficient): This value provides insight into lipid solubility versus water solubility, impacting absorption and distribution within biological systems .
Applications

Xanthine amine congener has several scientific applications:

  1. Research Tool: It serves as a valuable tool in neuropharmacology for studying adenosine receptor dynamics and their role in various neurological disorders.
  2. Potential Therapeutics: Given its antagonistic properties at adenosine receptors, it may have therapeutic potential in conditions such as epilepsy or other disorders characterized by excessive adenosinergic signaling.
  3. Radioligand Studies: Its tritiated form is extensively used in radioligand binding assays to investigate receptor characteristics across different species .
Historical Development and Theoretical Foundations of Xanthine Amine Congener

Emergence of Functionalized Congeners in Adenosine Receptor Research

The development of functionalized congeners represented a paradigm shift in adenosine receptor (AR) pharmacology during the early 1980s. Early AR antagonists like caffeine and theophylline exhibited significant limitations: low affinity (micromolar range), non-selectivity across AR subtypes (A₁, A₂A, A₂B, A₃), and minimal utility as molecular probes. Theophylline, for example, demonstrates binding affinities (Kᵢ) of 6,770 nM at human A₁ receptors and 1,710 nM at A₂A receptors, with even weaker activity at A₂B and A₃ subtypes [2]. These natural xanthines served as starting points for systematic structural optimization. Researchers recognized that strategic modifications could enhance both affinity and selectivity while introducing chemical handles for conjugation. The functionalized congener approach specifically aimed to incorporate moieties (e.g., primary amines) into antagonist scaffolds, enabling the creation of radiolabeled probes, affinity chromatography resins, and bioconjugates without compromising receptor interaction [4]. This strategy addressed a critical need for precise tools to study AR distribution, signaling, and purification.

Table 1: Binding Affinities of Early Xanthines vs. Optimized Congeners at Adenosine Receptors

CompoundA₁ Kᵢ (nM)A₂A Kᵢ (nM)A₂B Kᵢ (nM)A₃ Kᵢ (nM)Key Limitations
Caffeine10,700–47,0009,560–48,00010,400–33,800>100,000Very low affinity, non-selective
Theophylline4,710–14,0001,710–25,3005,630–74,00022,300–86,400Moderate affinity, non-selective
1,3-Dipropylxanthine340–7005,160–6,600680–1,1101,940Improved affinity, limited selectivity
XAC0.17–3.0*~50–100*~100–200*>1,000*High A₁ affinity, functionalized chain

Note: Species-dependent (see section 1.3). Data compiled from [1] [2] [3].

Rational Design of XAC as a High-Affinity Adenosine Antagonist

Xanthine Amine Congener (XAC; 8-[4-[[[[(2-Aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine) emerged from a systematic structure-activity relationship (SAR) campaign targeting the xanthine core:

  • N-Alkyl Optimization: Replacing the 1,3-dimethyl groups of theophylline with longer dipropyl chains markedly enhanced A₁ affinity. 1,3-Dipropylxanthine (DPX) exhibited 10-20 fold higher A₁ affinity (Kᵢ = 340-700 nM across species) than theophylline. This stemmed from improved hydrophobic interactions within the receptor’s ligand-binding pocket [2] [4].
  • C8 Substitution: Introducing a phenyl group at the C8 position (yielding 1,3-dipropyl-8-phenylxanthine, DPPX) further boosted affinity, particularly at A₁ receptors. Computational and mutagenesis studies later confirmed the 8-phenyl group penetrates a deep hydrophobic sub-pocket within the A₁ binding site [4] [6].
  • Functionalized Chain Incorporation: A critical breakthrough was appending an amine-terminated linker via an ester or amide bond to the para-position of the 8-phenyl ring. This yielded the "functionalized congener" XAC. The chain provided:
  • Enhanced Hydrophilicity: Reduced nonspecific binding compared to hydrophobic analogues like DPX [1].
  • Molecular Flexibility: Optimal spacing for high-affinity receptor interaction.
  • Chemical Handle: A primary amine group for radio-iodination/tritiation, bioconjugation, or immobilization without blocking the pharmacophore [1] [3].

XAC’s design resulted in sub-nanomolar affinity at the A₁ receptor (Kd = 1.23 nM in rat cortex, 0.17 nM in calf brain) while retaining significant, albeit lower, affinity at A₂A and A₂B subtypes, making it a potent, non-selective AR antagonist suitable for probe development [1] [3]. Its synthesis, initially achieved via carbodiimide coupling or acid chloride routes [6], has been optimized using safer reagents like COMU for the critical amide bond formation step [6].

Table 2: Key Structural Features of XAC and Their Pharmacological Roles

Structural ElementChemical ModificationPharmacological ImpactRationale
Xanthine Core (N1,N3)Dimethyl → Dipropyl~10-20 fold ↑ A₁ affinity vs theophyllineEnhanced hydrophobic contact within receptor binding pocket
C8 PositionHydrogen → Phenyl ringMajor ↑ A₁ affinity (Kᵢ low nM range for DPPX)Fills deep hydrophobic sub-pocket of A₁ receptor
para-Position of C8 PhenylHydrogen → -O-CH₂-C(O)-NH-CH₂-CH₂-NH₂↓ Nonspecific binding; ↑ water solubility; Provides conjugation siteHydrophilic chain reduces membrane partitioning; Amino group enables labeling
Linker ChemistryEster (XAC) vs Amide (e.g., XCC)Modulates stability, affinity profile & selectivityAmides often more stable; Subtle steric/electronic effects on receptor fit

Evolution of Radioligand Strategies in Receptor Binding Studies

Prior to XAC, adenosine receptor binding studies relied heavily on agonists like [³H]NECA or the moderately selective A₁ antagonist [³H]1,3-diethyl-8-phenylxanthine ([³H]DPX). These ligands suffered from significant drawbacks:

  • [³H]DPX: Low specific activity (limited by tritiation efficiency), moderate affinity (Kd ~20-50 nM), high nonspecific binding to biological membranes, and suboptimal hydrophilicity leading to filter adsorption artifacts [1] [5].
  • Agonist Radioligands ([³H]NECA): Detect both high- and low-affinity receptor states (G protein-coupled/uncoupled), complicating data interpretation without GTP analogs, and fail to label antagonist-preferring conformations [1] [4].
  • High Affinity & Specific Activity: XAC’s inherent high A₁ affinity (Kd = 1.23 nM in rat cortex) combined with tritiation to high specific activity yielded a ligand with vastly improved signal-to-noise ratio. Specific binding typically represented >70% of total binding, enabling reliable saturation and competition assays [1].
  • Reduced Nonspecific Binding: The hydrophilic amine-functionalized chain minimized partitioning into lipid membranes compared to DPX.
  • Receptor Conformation Insight: [³H]XAC primarily labels the antagonist conformation. Crucially, in competition studies, adenosine agonists exhibit biphasic inhibition curves in the absence of GTP (revealing high- and low-affinity states/G protein coupling) but monophasic, low-affinity curves in GTP’s presence. This property made [³H]XAC a powerful tool for probing receptor-G protein interactions [1] [5].
  • Species-Dependent Affinity & Selectivity: [³H]XAC binding revealed dramatic species differences in AR pharmacology. Its A₁ affinity varied significantly: highest in calf brain (Kd = 0.17 nM), intermediate in rat (Kd = 1.23 nM), and lower in guinea pig (Kd = 3.0 nM) [1]. Furthermore, while highly A₁-selective in rats (20-80 fold over A₂A), [³H]XAC exhibited sufficient A₂A affinity in rabbit striatum (Kd ~ 3.8 nM) to serve as a useful radioligand when A₁ sites were blocked by selective antagonists like CPX (8-cyclopentyl-1,3-dipropylxanthine) [5]. This versatility cemented its role as a foundational tool for characterizing AR subtypes across different tissues and species.

Table 3: Properties of [³H]XAC as a Radioligand Across Species and Receptor Subtypes

ParameterRat Cerebral Cortex (A₁)Calf Brain (A₁)Guinea Pig (A₁)Rabbit Striatum (A₂A)*
Kd (nM)1.230.173.03.8
Bmax580 fmol/mg proteinNot reportedNot reported1.23 pmol/mg protein
Association Rate (k₁)Not reportedNot reportedNot reported0.13 min⁻¹ nM⁻¹
Dissociation Rate (k₋₁)Not reportedNot reportedNot reported0.36 min⁻¹
Specific Binding>70%>70%>70%~70%
Key UtilityStandard A₁ antagonist ligandHighest affinity A₁Lower affinity A₁A₂A antagonist ligand with CPX block

Note: A₂A binding measured in presence of 50 nM CPX to block A₁ receptors. Data from [1] [5].

Properties

CAS Number

96865-92-8

Product Name

Xanthine amine congener

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide

Molecular Formula

C21H28N6O4

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

FIQGIOAELHTLHM-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN

Synonyms

8-(4-(((2-(4-aminophenylacetylamino)ethyl)carbonyl)methyl)oxy)phenyl-1,3-dipropylxanthine
8-(4-((2-aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine
8-(4-((2-aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine, 3H-labeled
PAPAXAC
xanthine amine congener XAC

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.